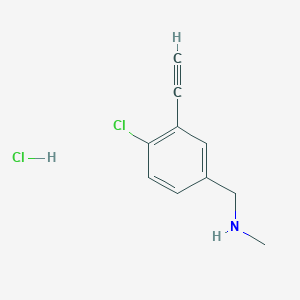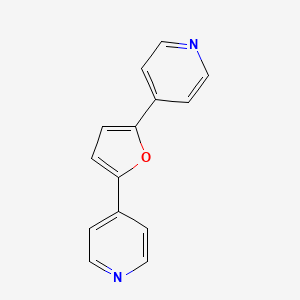![molecular formula C5H8O3S2 B12075593 Methyl [(methoxycarbonothioyl)sulfanyl]acetate CAS No. 123972-88-3](/img/structure/B12075593.png)
Methyl [(methoxycarbonothioyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is a chemical compound with the molecular formula C5H8O3S2 and a molecular weight of 180.245 g/mol . This compound is known for its unique structure, which includes a methoxythioxomethyl group attached to the acetic acid moiety, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester typically involves the reaction of acetic acid derivatives with methoxythioxomethyl compounds under controlled conditions. One common method involves the esterification of acetic acid with methoxythioxomethyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.
Substitution: The methoxythioxomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester involves its interaction with specific molecular targets. The methoxythioxomethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((methoxycarbonothioyl)thio)acetate
- Carbomethoxymethylxanthogenic acid methyl ester
- O-methyl (S-methoxycarbonylmethyl)dithiocarbonate
Uniqueness
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxythioxomethyl group allows for versatile chemical transformations, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
123972-88-3 |
|---|---|
Formule moléculaire |
C5H8O3S2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
methyl 2-methoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C5H8O3S2/c1-7-4(6)3-10-5(9)8-2/h3H2,1-2H3 |
Clé InChI |
XDHJPVGQMVRRTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC(=S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)

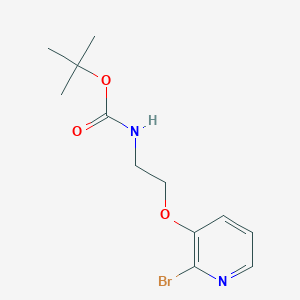
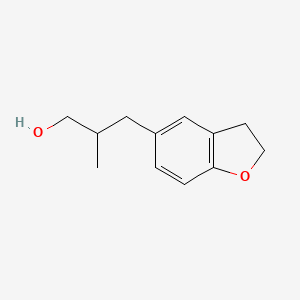
![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
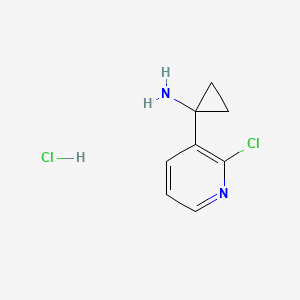

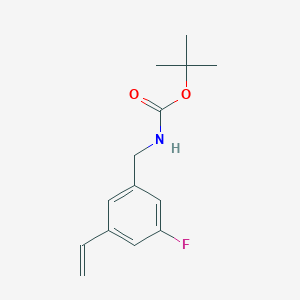

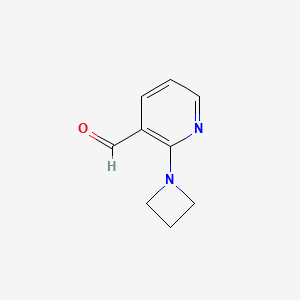
![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)
